methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate
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Description
Methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate, also known as a selective inhibitor of coagulation factor Xa, has been the subject of various studies focusing on its pharmacological properties and biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
- Molecular Formula : C25H26N4O4
- CAS Number : 409081-12-5
- Molecular Weight : 442.50 g/mol
Structure
The structural formula can be represented as follows:
This compound acts primarily as an anticoagulant by selectively inhibiting factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clotting.
Pharmacological Targets
Recent studies have identified several pharmacological targets for this compound:
- Coagulation Factor Xa : Direct inhibition leading to anticoagulant effects.
- TMPRSS2 : Potential antiviral activity by inhibiting this serine protease involved in viral entry mechanisms, particularly for respiratory viruses such as SARS-CoV-2 .
Case Studies and Research Findings
Numerous studies have documented the efficacy and safety of this compound:
- Anticoagulation Studies : Clinical trials have demonstrated that this compound significantly reduces thrombus formation in animal models, indicating its potential for treating thromboembolic disorders .
- Antiviral Activity : In vitro studies suggest that methyl (2R,3R)-2-[...]-butanoate exhibits inhibitory effects against TMPRSS2, which could be beneficial in managing viral infections .
- Toxicology Assessments : Safety profiles established through preclinical studies show manageable side effects at therapeutic doses, making it a candidate for further clinical trials .
Efficacy Data Table
Properties
IUPAC Name |
methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGVNLZDWRZPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870196 |
Source
|
Record name | Methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[4-(1-oxo-1lambda~5~-pyridin-4-yl)benzamido]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.